2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a thienyl group, and various functional groups such as amino, nitro, and cyano groups
Preparation Methods
The synthesis of 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction, where a thienyl boronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.
Functional Group Modifications:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted quinoline derivatives with altered functional groups.
Scientific Research Applications
2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study various biochemical pathways and molecular interactions in cells.
Mechanism of Action
The mechanism of action of 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile include other quinoline derivatives such as:
- 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile .
- 2-Amino-4-nitrophenol .
These compounds share similar structural features but differ in the nature and position of their functional groups. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N4O3S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-amino-4-(3-ethylsulfanylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-32-19-9-10-33-22(19)20-16(13-25)23(26)27(14-5-7-15(8-6-14)28(30)31)17-11-24(2,3)12-18(29)21(17)20/h5-10,20H,4,11-12,26H2,1-3H3 |
InChI Key |
MRWUWECMVVMPTA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
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